N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide
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Overview
Description
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide is a complex organic compound with a molecular formula of C21H24ClN3O2 This compound is notable for its unique structure, which includes a piperazine ring, a phenyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide typically involves multiple steps. One common method includes the reaction of 4-butanoylpiperazine with 4-nitrophenyl isothiocyanate to form an intermediate compound. This intermediate is then reacted with 2-chlorobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include dopamine receptors and various enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide
- N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C22H25ClN4O2S |
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Molecular Weight |
445.0 g/mol |
IUPAC Name |
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-2-chlorobenzamide |
InChI |
InChI=1S/C22H25ClN4O2S/c1-2-5-20(28)27-14-12-26(13-15-27)17-10-8-16(9-11-17)24-22(30)25-21(29)18-6-3-4-7-19(18)23/h3-4,6-11H,2,5,12-15H2,1H3,(H2,24,25,29,30) |
InChI Key |
MKLJIJLPDZKQKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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